molecular formula C16H11ClN2O3 B12640674 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1242336-45-3

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B12640674
CAS No.: 1242336-45-3
M. Wt: 314.72 g/mol
InChI Key: KQBMXLKVDNGKRZ-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that features a unique arrangement of functional groups This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, a methyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its efficacy in treating various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
  • 2-(4-Chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile

Uniqueness

What sets 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid apart from similar compounds is its specific combination of functional groups and the isoxazolo[5,4-b]pyridine core

Biological Activity

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, with the CAS number 1242336-45-3, is a compound of interest due to its potential biological activities. This compound features a unique isoxazole structure that has been associated with various pharmacological effects, including immunomodulatory and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C16H11ClN2O
  • Molecular Weight : 314.73 g/mol

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory activity. A study focusing on related isoxazole derivatives demonstrated their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). Notably, compounds with similar structures showed varying degrees of immunosuppressive effects, with some exhibiting stronger actions than cyclosporine A, a well-known immunosuppressant .

Anti-inflammatory Properties

The compound has been reported to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human whole blood cultures. This suggests that it may play a role in modulating inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with immune and inflammatory responses. The activation of caspases and NF-κB1 in Jurkat cells indicates that it may promote apoptotic processes while also enhancing cellular immune responses .

Case Study 1: Immunosuppressive Activity

In a comparative study involving various isoxazole derivatives, this compound was evaluated for its immunosuppressive properties. It was found that derivatives similar in structure showed differential effects on PBMC proliferation. The study highlighted the potential for developing new immunosuppressive agents based on isoxazole frameworks .

Case Study 2: Anti-proliferative Activity

Another investigation assessed the anti-proliferative activity of various isoxazole derivatives against cancer cell lines. The results indicated that certain modifications to the isoxazole structure could enhance anti-cancer properties while maintaining low toxicity levels against normal cells. This suggests a therapeutic potential for targeting specific malignancies .

Comparative Analysis

To better understand the biological activity of this compound relative to other known agents, a comparative analysis is presented in the table below:

Compound NameActivity TypeReference
Cyclosporine AImmunosuppressive
5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamidesImmunosuppressive
5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl...Anti-proliferative
6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]...ImmunomodulatoryCurrent Study

Properties

CAS No.

1242336-45-3

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)ethenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H11ClN2O3/c1-9-14-13(16(20)21)8-12(18-15(14)22-19-9)7-4-10-2-5-11(17)6-3-10/h2-8H,1H3,(H,20,21)

InChI Key

KQBMXLKVDNGKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC(=CC(=C12)C(=O)O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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